Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate

Description

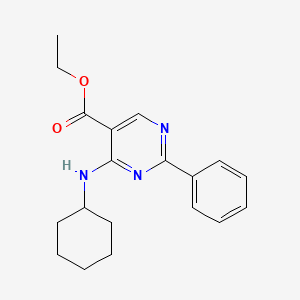

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a cyclohexylamino substituent at position 4, a phenyl group at position 2, and an ethyl carboxylate ester at position 5 of the pyrimidine ring. Its molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of 325.41 g/mol . The compound has a CAS registry number 477854-66-3 and is cataloged under MDL number MFCD02082562 .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyclohexylamino)-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3,5-6,9-10,13,15H,2,4,7-8,11-12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNDXGBSDRIJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191348 | |

| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477854-66-3 | |

| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable phenyl halide.

Amination: The cyclohexylamino group can be introduced through an amination reaction using cyclohexylamine.

Esterification: The ethyl ester group can be formed through an esterification reaction using ethanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the ethyl ester.

Scientific Research Applications

Overview

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a pyrimidine ring with multiple substituents, allows for diverse applications ranging from drug development to material science.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Key areas include:

- Anticancer Activity : The compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Studies have shown that similar pyrimidine derivatives can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored further in this context .

- Antimicrobial Properties : Research indicates that pyrimidine derivatives often display antimicrobial activity. This compound could be evaluated for its efficacy against bacterial and fungal strains, potentially contributing to the development of new antibiotics .

Biological Research

The compound's interactions at the molecular level make it a candidate for studying biological pathways:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, which can be crucial for understanding metabolic pathways and developing enzyme-targeted therapies .

- Receptor Modulation : The ability to bind to biological receptors could lead to insights into receptor-mediated signaling pathways, furthering research in pharmacology and toxicology.

Material Science

Due to its unique chemical structure, this compound may also find applications in developing new materials:

- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, or drug delivery systems.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidinecarboxylate derivatives allows for systematic comparisons. Below is a detailed analysis of ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate and its analogs, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Bulk and Lipophilicity: The cyclohexylamino group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like methylamino (257.29 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects: Phenoxy (320.35 g/mol) and 4-methylphenylsulfanyl (350.43 g/mol) groups introduce electron-withdrawing or donating effects, altering the pyrimidine ring's reactivity . Sulfur-containing substituents (e.g., sulfanyl) may improve metabolic stability.

Hydrogen Bonding Potential: Amino groups (e.g., cyclohexylamino, methylamino) act as hydrogen bond donors, enhancing interactions with target proteins.

Molecular Weight Trends: Higher molecular weight analogs like the benzylamino derivative (333.39 g/mol) may face challenges in bioavailability, whereas the target compound (325.41 g/mol) balances bulk and solubility .

Research Findings and Implications

- Cyclohexylamino vs. Methylamino: The cyclohexyl group’s bulk may improve target selectivity by fitting into hydrophobic binding pockets, whereas methylamino’s simplicity could favor metabolic clearance .

- Benzylamino vs. Phenoxy: Benzylamino’s aromaticity might enhance binding to enzymes like kinases, while phenoxy’s ether linkage could reduce toxicity by limiting reactive metabolites .

- Sulfanyl Substituents: The sulfur atom in ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate may confer resistance to oxidative degradation, a common issue with amino-substituted analogs .

Biological Activity

Overview

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound belonging to the pyrimidine derivative class. Its unique structure, characterized by a pyrimidine ring with a cyclohexylamino group and a phenyl group, has attracted significant attention in biological research due to its potential therapeutic properties. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H22N2O2, and it has the CAS number 477854-66-3. The compound features:

- Pyrimidine Ring : A six-membered heterocyclic structure containing nitrogen atoms.

- Cyclohexylamino Group : A cyclic amine that may enhance lipophilicity and biological interactions.

- Phenyl Group : A benzene ring that can participate in π-π interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance:

- HeLa Cells : The compound showed significant growth inhibition with an IC50 value indicative of its potency against cervical cancer cells.

- HepG2 Cells : Similar cytotoxicity was observed in liver cancer cells, suggesting a broad spectrum of activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest:

- Bacterial Inhibition : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound exhibited antifungal properties against Candida species, indicating its potential as an antimicrobial agent.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. The results indicated that:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 20 |

| This compound | HepG2 | 25 |

These findings suggest that the compound is effective in inhibiting the growth of certain cancer cell lines.

Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, the compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

The results highlighted the compound's effectiveness against both bacterial and fungal strains, supporting its potential use in developing new antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate?

The compound can be synthesized via modified Biginelli reactions or cyclization strategies involving three-component condensations. For example:

- Biginelli Protocol : React cyclohexylamine, ethyl acetoacetate, and a substituted aldehyde (e.g., benzaldehyde) under acidic conditions (e.g., HCl or acetic acid) at reflux. Thiourea or urea derivatives may act as catalysts .

- Post-Functionalization : Introduce the cyclohexylamino group via nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 4-chloro derivatives) using cyclohexylamine in polar aprotic solvents like DMF at 80–100°C .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrimidine ring planarity, cyclohexyl group conformation). For example, C–N bond lengths in similar compounds range from 1.32–1.38 Å .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 355.2) .

Q. What are the solubility and stability considerations for this compound?

Q. What are common derivatives synthesized from this compound?

Derivatives are generated via:

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust/volatile byproducts.

- Waste Disposal : Collect organic waste in sealed containers for incineration .

Advanced Research Questions

Q. How is regioselectivity achieved in substitutions at the pyrimidine ring?

Regioselectivity is controlled by:

- Electronic Effects : Electron-withdrawing groups (e.g., –COOEt) direct nucleophiles to the C4 position.

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) favors C2/C5 positions in halogenated precursors .

- Steric Hindrance : Bulky substituents (e.g., phenyl at C2) block access to adjacent positions .

Q. What mechanistic insights explain its formation in Biginelli reactions?

The reaction proceeds via:

Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ester.

Nucleophilic Attack : Cyclohexylamine adds to the ester, forming a β-amino enone.

Cyclization : Thiourea/urea facilitates ring closure to the dihydropyrimidine, which oxidizes to the pyrimidine .

Q. How can computational modeling optimize its reactivity or bioactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., C4 as most electrophilic).

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using PyMOL or AutoDock, guided by X-ray data .

- QSAR Studies : Correlate substituent effects (e.g., –CF vs. –CH) with antibacterial IC values .

Q. Are there contradictions in reported bioactivity data for related pyrimidines?

Yes. For example:

- Antibacterial Activity : Some studies report MIC values of 8 µg/mL against S. aureus, while others show no activity due to variations in substituents (e.g., –Cl vs. –OCH) or assay conditions .

- Kinase Inhibition : Trifluoromethyl groups enhance potency against EGFR by 10-fold compared to methyl analogs, but increase cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.